(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride is a chemical compound characterized by its unique pyrrolopyridine structure. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. It is classified as an organic compound and falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The compound is derived from the pyrrolopyridine family, which includes various derivatives that exhibit diverse biological activities. Its classification as a hydrochloride salt indicates that it is often encountered in its salt form, which enhances its solubility and stability in aqueous solutions. The IUPAC name for this compound is 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride, reflecting its structural components and functional groups .
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride typically involves several key steps:
In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield while minimizing costs .
The molecular formula for (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride is . The compound features a pyrrolopyridine ring system with an acetic acid side chain and a chlorine atom at the 4-position. The molecular structure can be represented using various notation systems, including InChI:
This representation highlights the connectivity of atoms within the molecule .
(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled reaction conditions are essential for achieving desired products .
The mechanism of action for (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride primarily relates to its interactions with biological targets such as kinases. The compound has been shown to modulate kinase activity, which plays a crucial role in various signaling pathways involved in cell growth and differentiation .
The specific binding interactions and downstream effects depend on the structural features of the compound and its ability to fit into kinase active sites.
The compound exhibits stability under standard conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Its melting point and boiling point data are essential for practical applications but require experimental determination under controlled conditions.
(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride has potential applications in:
Due to its unique structural properties and biological activities, this compound is valuable in drug discovery and development processes .
The exploration of pyrrolo[2,3-b]pyridines in medicinal chemistry traces its origins to natural alkaloids like camptothecin, a topoisomerase I inhibitor derived from Camptotheca acuminata [3]. Early synthetic efforts focused on mimicking natural product bioactivity, revealing the scaffold’s inherent affinity for nucleotide-binding sites due to its isosteric relationship with purine nucleobases. This property spurred extensive investigation into kinase inhibition. By the 2000s, derivatives like Vemurafenib (a BRAF inhibitor for melanoma) and Pexidartinib (a CSF-1R inhibitor) validated the pyrrolo[2,3-b]pyridine core as a viable pharmacophore in clinical oncology [3] [5].
The scaffold’s versatility became evident through its incorporation into inhibitors targeting diverse kinases and receptors. For instance, derivatives bearing sulfonamide groups at the 1-position and morpholine or methylpiperazine at the 4-position demonstrated potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines [5]. Simultaneously, compounds functionalized at the 5-position, such as those bearing 1,8-naphthyridin-2-one moieties, exhibited multi-kinase inhibitory activity (e.g., c-Met, Flt-3, VEGFR-2) with nanomolar potency, exemplified by compound 32 (Flt-3 IC~50~ = 1.16 nM; c-Met IC~50~ = 1.92 nM) [6]. Crucially, the unsubstituted N-H at position 1 and specific substitutions at positions 3, 4, and 5 proved critical for target engagement, as modifications at position 2 often abrogated activity, as observed in human neutrophil elastase inhibitors [8]. This historical trajectory underscores the scaffold’s adaptability and its progression from natural product inspiration to rationally designed therapeutic agents.
Table 1: Key Milestones in Pyrrolo[2,3-b]pyridine Drug Discovery
Time Period | Development | Significance |
---|---|---|
1960s-1980s | Isolation and characterization of camptothecin alkaloids | Validated fused pyrrolopyridine core as bioactive pharmacophore |
1990s-2000s | Synthetic methodologies for scaffold functionalization (e.g., halogenation, Suzuki coupling) | Enabled diverse library synthesis for structure-activity relationship studies |
2011 | FDA approval of Vemurafenib | First pyrrolo[2,3-b]pyridine-based drug (BRAF V600E inhibitor) |
2010s-Present | Discovery of multi-kinase inhibitors (e.g., c-Met, Flt-3, TNIK inhibitors) | Demonstrated scaffold versatility against diverse oncological targets [2] [5] [6] |
The acetic acid group (-CH~2~COOH) represents a critical pharmacophoric element in heterocyclic drug design. Its integration into the pyrrolo[2,3-b]pyridine scaffold at position 3 transforms the molecule into a bifunctional entity: the core provides target affinity, while the acetic acid side chain enhances solubility, enables salt formation, and facilitates specific molecular interactions. The carboxylic acid group acts as a hydrogen bond donor/acceptor, allowing ionic or polar interactions with key residues in enzyme binding sites. For (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid, this moiety is pivotal for Fibroblast Growth Factor Receptor (Fibroblast Growth Factor Receptor) inhibition. The acetic acid group engages in electrostatic interactions with basic amino acids (e.g., arginine, lysine) within the Fibroblast Growth Factor Receptor ATP-binding pocket, enhancing binding affinity and selectivity [4].
Beyond Fibroblast Growth Factor Receptor targeting, the acetic acid substituent serves as a synthetic handle for further derivatization. It can be readily converted to amides, esters, or ketones, expanding the chemical space for structure-activity relationship exploration. For example, amidation of the acetic acid group in pyrrolo[2,3-b]pyridine derivatives has yielded potent inhibitors of Interleukin-2 secretion, highlighting the role of this moiety in modulating immune responses [2]. Furthermore, the acidity (predicted pK~a~ ~4-5) contributes to the compound’s physicochemical profile, influencing its distribution and cellular uptake. The electron-withdrawing nature of the carboxylate also subtly modulates the electron density of the fused ring system, potentially enhancing interactions with π-stacking residues in hydrophobic enzyme pockets.
Table 2: Binding Interactions Enabled by Acetic Acid Moiety in Heterocycles
Interaction Type | Biological Target Example | Functional Consequence |
---|---|---|
Ionic/Electrostatic | Fibroblast Growth Factor Receptor Kinase Domain | Disrupts ATP binding; inhibits phosphorylation and downstream signaling [4] |
Hydrogen Bonding | Human Neutrophil Elastase Catalytic Triad | Stabilizes Michaelis complex; inhibits proteolytic activity [8] |
Salt Bridge Formation | Basic Amino Acids (e.g., Arg, Lys, His) | Enhances binding affinity and selectivity for target proteins |
Derivatization Site | N/A | Enables synthesis of amides, esters, or conjugates for activity optimization |
The conversion of basic nitrogen-containing heterocycles into hydrochloride salts is a fundamental pharmaceutical strategy to optimize physicochemical and pharmacokinetic properties. Pyrrolo[2,3-b]pyridine derivatives often possess weakly basic pyridine-type nitrogens (pK~a~ ~3-5 for the conjugate acid), making them suitable candidates for salt formation with strong acids like hydrochloric acid. The hydrochloride salt of (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid exemplifies this approach, conferring significant advantages over the free base form.
The primary benefit lies in enhanced aqueous solubility. The ionic nature of the hydrochloride salt dramatically increases water solubility, facilitating dissolution in the gastrointestinal tract and improving bioavailability after oral administration. This is critical for achieving therapeutic plasma concentrations. Furthermore, the crystalline hydrochloride salt often exhibits superior solid-state stability compared to amorphous free bases, reducing degradation during storage. Salt formation can also mitigate hygroscopicity and improve powder flow properties, aiding manufacturing processes. For the pyrrolo[2,3-b]pyridine scaffold specifically, protonation typically occurs at the pyridine nitrogen (position 7), which may influence molecular conformation and electronic distribution. While this protonation might slightly alter the scaffold’s hydrogen-bonding potential (converting the pyridine N acceptor into a pyridinium N-H donor), it often does not significantly disrupt binding to key targets like kinases, as the hinge-binding region interaction typically involves the pyrrole N-H and the carbonyl oxygen of the enzyme backbone [5] [8]. The hydrochloride salt form thus represents a crucial pharmaceutical optimization step, transforming a biologically active compound into a viable drug candidate with optimized delivery characteristics.
Table 3: Impact of Hydrochloride Salt Formation on Drug Properties
Property | Free Base | Hydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Aqueous Solubility | Low (often <0.1 mg/mL) | High (often >10-100 mg/mL) | Enhanced dissolution and oral absorption |
Crystalline Stability | Variable (may be amorphous) | Typically high, well-defined crystals | Improved shelf-life and manufacturability |
Bioavailability | Often low due to poor dissolution | Significantly increased | Higher plasma concentrations; reduced dose |
Hygroscopicity | Can be high for polar bases | Generally reduced | Easier formulation and storage |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9